

An In-Depth Technical Guide to the Synthesis of Acid Blue 80

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Compound of Interest

Compound Name: Acid blue 80

Cat. No.: B1200697

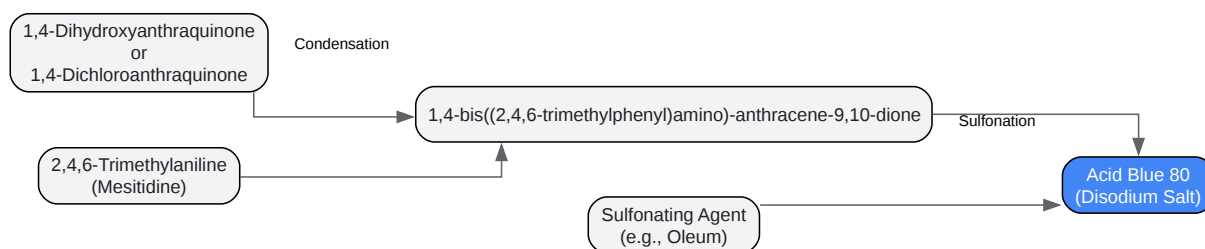
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for **Acid Blue 80** (C.I. 61585), an anthraquinone-based dye. The synthesis is a two-step process involving a condensation reaction to form the chromophore followed by sulfonation to impart water solubility. This document outlines the experimental protocols for each stage, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and experimental workflows.

Synthesis Pathway Overview

The synthesis of **Acid Blue 80** commences with the condensation of an anthraquinone derivative with 2,4,6-trimethylaniline (mesitidine). The resulting intermediate, 1,4-bis((2,4,6-trimethylphenyl)amino)anthracene-9,10-dione, is then sulfonated to yield the final product. The overall reaction scheme is presented below.



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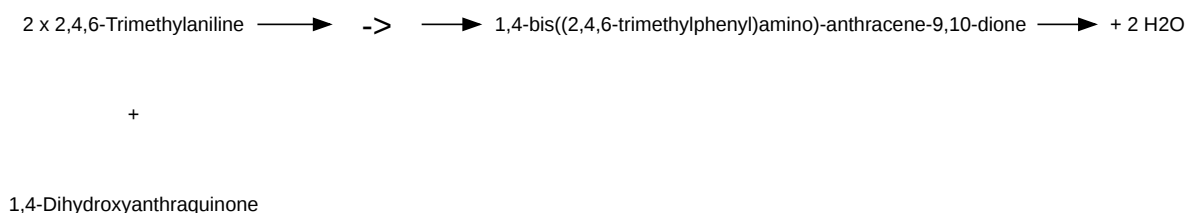
Figure 1: Overall synthesis pathway of **Acid Blue 80**.

Experimental Protocols

Step 1: Condensation Reaction

The initial step involves the formation of the core chromophore, 1,4-bis((2,4,6-trimethylphenyl)amino)anthracene-9,10-dione, through a condensation reaction. Two primary starting materials can be utilized for the anthraquinone core: 1,4-dihydroxyanthraquinone or 1,4-dichloroanthracene-9,10-dione. The reaction with 1,4-dihydroxyanthraquinone is presented here as a representative example.

Reaction:



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Figure 2: Condensation of 1,4-dihydroxyanthraquinone with 2,4,6-trimethylaniline.

Methodology:

A mixture of 1,4-dihydroxyanthraquinone (1 mole) and 2,4,6-trimethylaniline (2.2 moles) is heated in a high-boiling point solvent, such as nitrobenzene or N-methyl-2-pyrrolidone. A catalyst, typically a copper salt like copper(II) acetate, is added to facilitate the reaction, which is a form of Ullmann condensation. The reaction mixture is heated to a temperature range of 180-210°C and maintained for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material. After completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like methanol or ethanol. The crude product is then filtered, washed with the non-polar solvent to remove unreacted starting materials and byproducts, and dried.

Step 2: Sulfonation

The intermediate, 1,4-bis((2,4,6-trimethylphenyl)amino)anthracene-9,10-dione, is poorly soluble in water. To confer water solubility, the molecule is sulfonated, typically using fuming sulfuric acid (oleum).

Reaction:

Figure 3: Sulfonation of the intermediate to form **Acid Blue 80**.

Methodology:

The dried 1,4-bis((2,4,6-trimethylphenyl)amino)anthracene-9,10-dione is slowly added to fuming sulfuric acid (oleum, typically 20-30% SO₃) with careful temperature control, maintaining the temperature below 40°C. The mixture is then stirred at a slightly elevated temperature, generally between 50-70°C, for several hours. The progress of the sulfonation is monitored by checking the solubility of a small sample in water. Once the reaction is complete, the mixture is carefully poured onto ice to precipitate the sulfonated product. The precipitated dye is then filtered and washed with a brine solution to aid in the removal of excess acid.

Step 3: Conversion to Disodium Salt and Purification

The final step involves converting the sulfonic acid groups to their more stable and soluble sodium salts and purifying the final product.

Methodology:

The crude, acidic form of **Acid Blue 80** is suspended in water, and the pH is adjusted to 7.0-8.0 with a solution of sodium hydroxide or sodium carbonate. This converts the sulfonic acid groups to their sodium salts. The dye is then salted out by the addition of sodium chloride, which reduces its solubility and promotes precipitation. The purified disodium salt of **Acid Blue 80** is collected by filtration, washed with a saturated sodium chloride solution, and dried. Further purification can be achieved by recrystallization from an appropriate solvent mixture, such as ethanol-water.

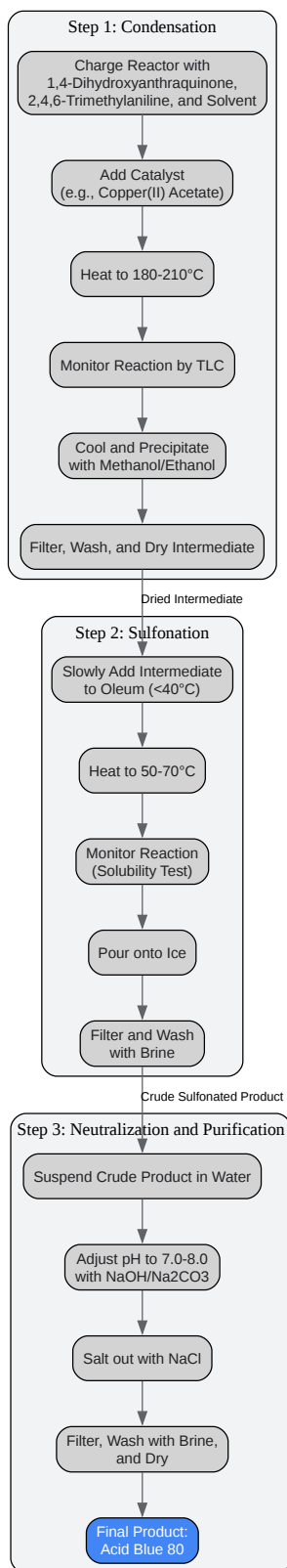
Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of **Acid Blue 80**. The values provided are typical and may vary depending on the specific reaction conditions and scale of the synthesis.

Parameter	Step 1: Condensation	Step 2: Sulfonation & Salting Out	Overall
Typical Yield	85 - 95%	90 - 98%	76 - 93%
Purity (by HPLC)	> 95%	> 98% (as disodium salt)	> 98%
Reaction Time	4 - 8 hours	3 - 6 hours	7 - 14 hours
Reaction Temp.	180 - 210 °C	50 - 70 °C	-
Molar Ratio	1 : 2.2 (Anthraquinone : Amine)	-	-
Appearance	Dark Blue Crystalline Solid	Dark Blue Powder	Dark Blue Powder

Experimental Workflow

The following diagram illustrates the logical flow of the entire synthesis process, from starting materials to the final purified product.



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Figure 4: Detailed experimental workflow for the synthesis of **Acid Blue 80**.

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